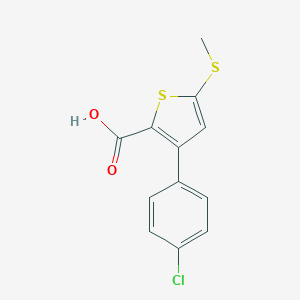

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid, also known as CMSTA, is a phenylthiophenecarboxylic acid, which is a type of sulfur-containing organic compound. It has been studied for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry. CMSTA has been used in the synthesis of several compounds, including pharmaceuticals and natural products. In addition, CMSTA has been studied for its potential role in the development of new drugs and therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Chemical and Spectroscopic Properties

- The 3-hydroxythiophene system, including derivatives like 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid, shows unique chemical and spectroscopic properties. These compounds demonstrate solvent-dependent equilibrium between hydroxy and thiophen-3(2H)-one tautomers, with 3-hydroxythiophenes being less reactive to electrophiles compared to corresponding 3-hydroxypyrroles. They also exhibit high regioselectivity in O-alkylation and O-acylation reactions (Hunter & Mcnab, 2010).

Structural Analysis and Docking Studies

- Tetrazole derivatives, including compounds with a 4-chlorophenyl group, have been structurally analyzed via X-ray crystallography. These studies provide insights into the planar nature of the tetrazole rings and the conformation of aryl rings. Molecular docking studies help understand the orientation and interactions of these molecules in the active site of enzymes like cyclooxygenase-2 (Al-Hourani et al., 2015).

Synthesis of Derivatives

- Research on the synthesis of various derivatives of thiophene carboxylates, including those with methylsulfanyl groups, has been conducted. These studies focus on understanding the reaction mechanisms and optimizing the yield of desired products. Such research contributes significantly to the development of new compounds with potential applications in various fields (Corral & Lissavetzky, 1984).

Development of Insecticides

- Halogenated 2-thiophenecarboxylic acid derivatives, similar to 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid, have been used as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. These compounds exhibit targeted insecticidal activities with low mammalian toxicity, highlighting their potential in agricultural applications (Hull et al., 2007).

Antiviral Activity

- Derivatives of 4-chlorophenyl thiadiazole, related to the chemical structure of 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid, have been synthesized and tested for their antiviral activity. Such studies are crucial in exploring new therapeutic options against viral infections (Chen et al., 2010).

Density Functional Theory Calculations

- Density functional theory calculations on substituted thiophenes, including methylsulfanyl derivatives, provide insights into the electronic states and reactivity of these compounds. Such theoretical studies are fundamental for understanding the chemical behavior and potential applications of these compounds (Ando & Ueda, 2002).

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S2/c1-16-10-6-9(11(17-10)12(14)15)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMNTURPOFZOON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(S1)C(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B368582.png)

![N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B368584.png)

![2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B368586.png)

![N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B368588.png)

![N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide](/img/structure/B368589.png)

![N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B368590.png)

![N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B368592.png)

![N-({1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de](/img/structure/B368594.png)

![N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B368595.png)

![N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B368598.png)

![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368600.png)

![N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B368602.png)

![N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide](/img/structure/B368603.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B368604.png)